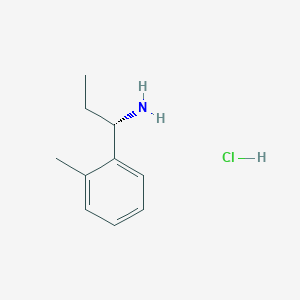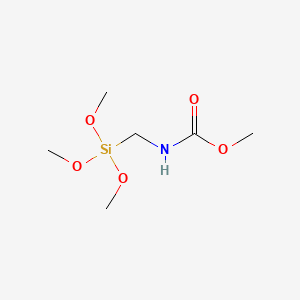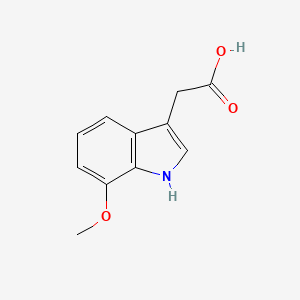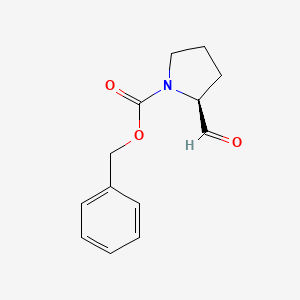
メチル (NE)-N-メトキシカルボニルイミノカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl (NE)-N-methoxycarbonyliminocarbamate is an organic compound with a unique structure that has garnered interest in various fields of scientific research
科学的研究の応用
Methyl (NE)-N-methoxycarbonyliminocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (NE)-N-methoxycarbonyliminocarbamate typically involves the reaction of methyl isocyanate with methoxycarbonylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of methyl (NE)-N-methoxycarbonyliminocarbamate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Methyl (NE)-N-methoxycarbonyliminocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
作用機序
The mechanism of action of methyl (NE)-N-methoxycarbonyliminocarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Methyl (NE)-N-methoxycarbonyliminocarbamate can be compared with other similar compounds such as:
Methyl carbamate: Similar structure but lacks the methoxycarbonyl group.
Ethyl (NE)-N-methoxycarbonyliminocarbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (NE)-N-ethoxycarbonyliminocarbamate: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
The uniqueness of methyl (NE)-N-methoxycarbonyliminocarbamate lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
2446-84-6 |
|---|---|
分子式 |
C4H6N2O4 |
分子量 |
146.10 g/mol |
IUPAC名 |
methyl N-methoxycarbonyliminocarbamate |
InChI |
InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3 |
InChIキー |
NCBFTYFOPLPRBX-UHFFFAOYSA-N |
SMILES |
COC(=O)N=NC(=O)OC |
異性体SMILES |
COC(=O)/N=N/C(=O)OC |
正規SMILES |
COC(=O)N=NC(=O)OC |
| 2446-84-6 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DMAD acts as a potent dienophile and participates in various cycloaddition reactions, including [2+2+2π], [4+2], and [6+2] cycloadditions. [, , ] Its reactivity stems from the electron-withdrawing nature of the two carbamate groups, making the N=N double bond highly electrophilic.
A: Absolutely! DMAD is involved in synthesizing heterocyclic compounds like 1,3,4-oxadiazines and 1,2-diazetidines from 2,5-dimethyl-3,4-diphenylcyclopentadienone. [] It also reacts with quadricyclane to form unique polycyclic structures. [, , ]
ANone: DMAD has the molecular formula C4H6N2O4 and a molecular weight of 146.10 g/mol.
A: While the provided research papers do not detail specific spectroscopic data, common characterization techniques like NMR (1H and 13C) and IR spectroscopy are used to confirm the structure and purity of synthesized compounds, including DMAD derivatives. [, ]
ANone: DMAD is a relatively reactive compound and should be stored under appropriate conditions.
A: DMAD's solubility and reactivity can vary depending on the solvent. It has been successfully used in solvents like diethyl ether, tetrahydrofuran, dichloromethane, and methanol. [, , ]
A: While DMAD itself might not be a catalyst, it is frequently used as a reagent in reactions catalyzed by other species. For instance, in the Mitsunobu reaction, DMAD participates in the activation of alcohols with triphenylphosphine. [, ]
A: The selectivity of DMAD reactions depends on the substrates and reaction conditions. For example, in the reaction with quadricyclane, the presence of water significantly enhances the reaction rate and influences the reaction pathway. [, ]
A: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of DMAD reactions, particularly the cycloaddition with quadricyclane. [, ] These studies provide insights into the transition states, reaction pathways, and the influence of solvents like water.
A: While limited information is available on specific SAR studies of DMAD, research suggests that replacing the nitrogen atoms in DMAD with carbon atoms (as in dimethyl acetylenedicarboxylate) significantly reduces its reactivity in on-water reactions. [] This highlights the importance of the N=N moiety and its ability to engage in hydrogen bonding with water for enhanced reactivity.
ANone: The provided research focuses primarily on the synthetic applications and mechanistic understanding of DMAD in organic reactions. Information regarding stability, formulation, SHE regulations, PK/PD, toxicology, analytical methods, environmental impact, and other aspects are not covered in the provided abstracts. Further research is needed to explore these areas.
A: DMAD has been a valuable reagent in organic synthesis for several decades. Its use in cycloaddition reactions, particularly the [2+2+2π] cycloaddition with quadricyclane, has been extensively studied, contributing to the development of new synthetic methodologies. [, , , ]
A: The study of DMAD reactions extends beyond traditional organic synthesis. Its use in "on-water" reactions has garnered interest in green chemistry and sustainable synthesis. [, ] Furthermore, computational chemistry plays a vital role in understanding the mechanisms and solvent effects in DMAD reactions, highlighting the synergy between experimental and theoretical approaches in chemical research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)









